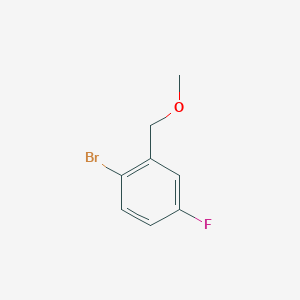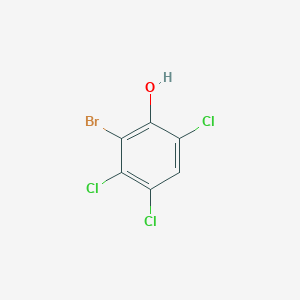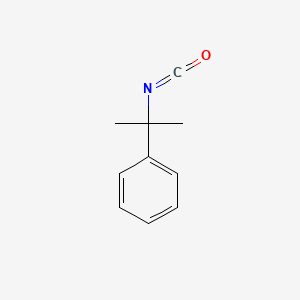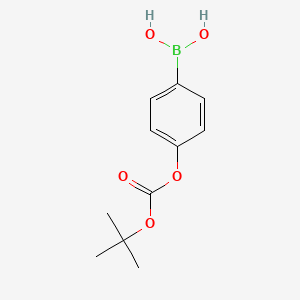
(4-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid
Übersicht
Beschreibung
(4-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid is a chemical compound that is part of a broader class of organic molecules known as boronic acids. These compounds are characterized by their boron-containing functional groups and are widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki reaction. The tert-butoxycarbonyl (Boc) group is a common protecting group in organic synthesis, particularly for amines and alcohols, due to its stability and ease of removal under mild acidic conditions .
Synthesis Analysis
The synthesis of tert-butyl esters, which are closely related to (4-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid, can be achieved through Pd-catalyzed tert-butoxycarbonylation of boronic acids or boronic acid pinacol esters. This process uses palladium acetate and triphenylphosphine as a catalyst system and dioxane as a solvent, yielding up to 94% of the desired product. A wide range of substrates, including benzenes and heteroaromatic boronic acids, can be accommodated in this reaction .
Molecular Structure Analysis
The molecular structure of (4-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid includes a phenyl ring with a boronic acid moiety and a tert-butoxycarbonyl group. The boronic acid moiety is essential for its reactivity in cross-coupling reactions, while the Boc group provides protection for functional groups that might otherwise react under the conditions used for boronic acid transformations .
Chemical Reactions Analysis
Boronic acids, including (4-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid, are known for their role in the Suzuki reaction, which is a palladium-catalyzed cross-coupling reaction with aryl halides to synthesize biphenyls. Additionally, boronic acids can be used as catalysts themselves, as seen in the dehydrative amidation between carboxylic acids and amines, where the ortho-substituent on the phenylboronic acid is crucial for the reaction's efficiency .
Physical and Chemical Properties Analysis
The physical and chemical properties of (4-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid are influenced by the presence of the Boc group and the boronic acid moiety. The Boc group is known for its stability and resistance to various reaction conditions, which allows for selective deprotection. The boronic acid part of the molecule is reactive towards nucleophiles and can form stable complexes with diols, which is useful in various chemical transformations . The synthesis of related compounds, such as tert-butyl esters and protected amino acids, demonstrates the versatility and reactivity of the Boc group in different chemical contexts .
Wissenschaftliche Forschungsanwendungen
Synthesis of tert-Butyl Esters : A study by (Li et al., 2014) demonstrated a novel protocol for synthesizing tert-butyl esters from boronic acids, including (4-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid, using palladium catalysis. This method achieved up to 94% yield and was applicable to a range of substrates.
N-tert-Butoxycarbonylation of Amines : Research by (Heydari et al., 2007) found that a commercially available heteropoly acid catalyzed the N-tert-butoxycarbonylation of amines efficiently, using di-tert-butyl dicarbonate. This method was noted for its environmental friendliness and high yields.
Epoxy-Based Hydrocarbon Intumescent Coatings : A proof-of-concept study by (Wang et al., 2021) explored the use of 4-tert-butylphenylboronic acid in epoxy-based hydrocarbon intumescent coatings as a less harmful alternative to traditional boron compounds. This compound showed promising thermal insulation performance and lower environmental impact.
Polyborosiloxanes Synthesis : A novel class of boron-containing siloxane copolymers was synthesized using phenylboronic acid derivatives, as per (Mosurkal et al., 2011). These polymers exhibited good thermal stability and flame retardancy, suggesting potential as environmentally-safe, non-halogenated flame retardant polymers.
Boron Analogue of Carboxylic Acids : (Guo et al., 2019) studied the reactivity of a m-terphenylboronic acid derivative towards N-heterocyclic carbenes, revealing insights into the unique electronic properties and stabilization mechanisms of these boron compounds.
Deprotection of tert-Butoxycarbonyl Group : (Han et al., 2001) focused on the efficient deprotection of tert-butoxycarbonyl groups from various amino acids and peptides, highlighting the selectivity of the method.
Optical Modulation of Phenyl Boronic Acid-Grafted Nanotubes : (Mu et al., 2012) investigated the optical modulation of phenyl boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes. This study linked molecular structure to optical properties and modulation in carbon nanotubes.
Photodynamics of Boron-Dipyrrin Complexes : The structural control of photodynamics in boron-dipyrrin complexes was studied by (Kee et al., 2005). The research highlighted the influence of aryl-ring rotation on the excited-state dynamics of these dyes.
Sugar Extraction from Hemicellulose Hydrolysates : (Griffin & Shu, 2004) conducted research on the extraction and purification of sugars using boronic acid carriers, including 4-tert-butylphenylboronic acid. This process showed potential for producing high-concentration xylose solutions suitable for fermentation.
Safety And Hazards
Eigenschaften
IUPAC Name |
[4-[(2-methylpropan-2-yl)oxycarbonyloxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO5/c1-11(2,3)17-10(13)16-9-6-4-8(5-7-9)12(14)15/h4-7,14-15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOYMUMPDHVQOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301213366 | |
| Record name | Carbonic acid, 4-boronophenyl 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301213366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid | |
CAS RN |
380430-70-6 | |
| Record name | Carbonic acid, 4-boronophenyl 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=380430-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbonic acid, 4-boronophenyl 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301213366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(aminomethyl)phenyl]acetamide Hydrochloride](/img/structure/B1271464.png)
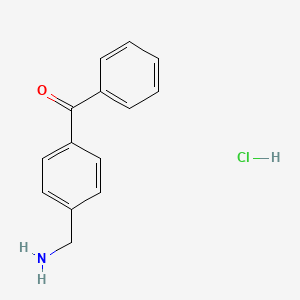
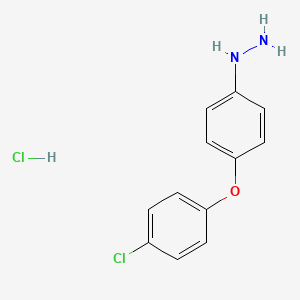
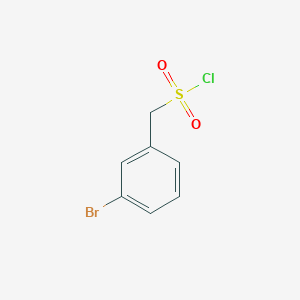

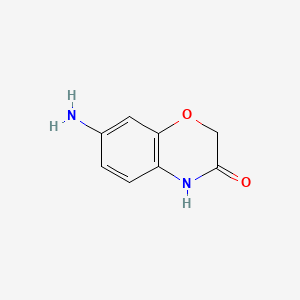
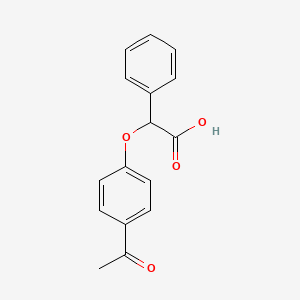
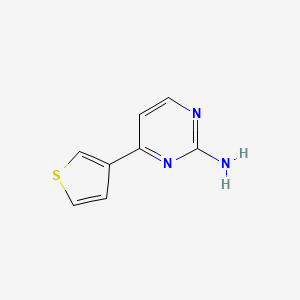
![2-[1-Amino-2-(4-nitrophenoxy)ethylidene]propanedinitrile](/img/structure/B1271486.png)


